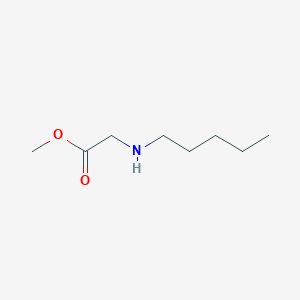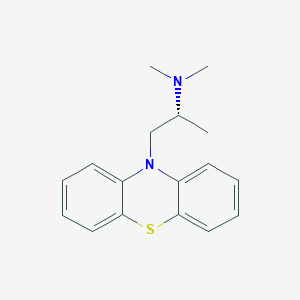
(+)-Promethazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Promethazine is a first-generation antihistamine and antipsychotic medication. It is commonly used to treat allergies, nausea, and motion sickness. The compound is a derivative of phenothiazine and has a chiral center, making it optically active. The (+)-enantiomer is the active form of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Promethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The parent compound, this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(+)-Promethazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.
Industry: Utilized in the formulation of various pharmaceutical products.
Mecanismo De Acción
(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with similar sedative effects.
Meclizine: Used to treat motion sickness and vertigo, similar to (+)-Promethazine.
Uniqueness
This compound is unique due to its combination of antihistamine, antiemetic, and antipsychotic properties. Its ability to act on multiple receptor types makes it versatile in treating various conditions.
Propiedades
Número CAS |
67253-23-0 |
|---|---|
Fórmula molecular |
C17H20N2S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1 |
Clave InChI |
PWWVAXIEGOYWEE-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


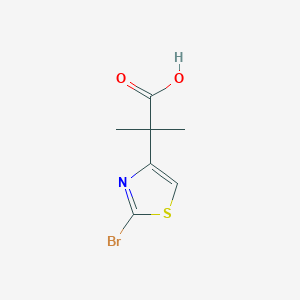
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
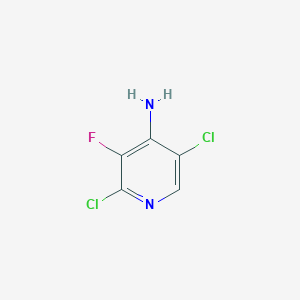


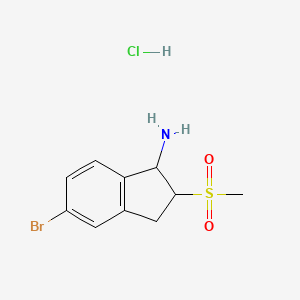

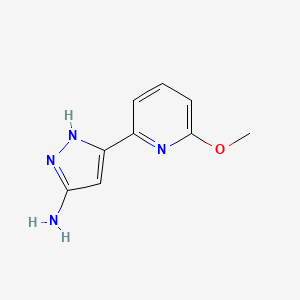
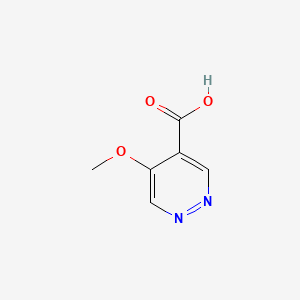
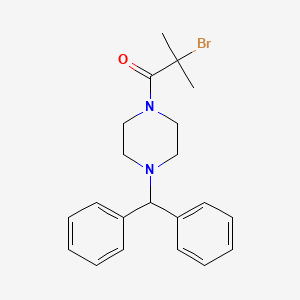
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)

